molecular formula C11H11NO4 B1306240 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 39629-88-4

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1306240
CAS RN: 39629-88-4
M. Wt: 221.21 g/mol
InChI Key: BJEYOPOUMSTVNI-UHFFFAOYSA-N
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Description

The compound 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has been the subject of various synthetic and analytical studies. It serves as a core structure for the development of various derivatives with potential biological activities, such as antibacterial and antioxidant properties .

Synthesis Analysis

The synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved through different methods. One approach involves the reaction of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with sodium nitrite to introduce a nitroso group, followed by interactions with phenyldiazonium chlorides to yield azo dyes. Other derivatives have been synthesized by condensation reactions with various reagents, such as diketones and ammonium acetate, to form heterocyclic compounds like pyrazole, pyrrole, and triazine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray diffraction analysis. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned through X-ray diffraction . These studies provide insights into the molecular conformations and the arrangement of substituents around the pyrrolidine core.

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the formation of azo dyes, hydrazone-type derivatives, and various heterocyclic compounds. These reactions are typically facilitated by acidic catalysts and involve the formation of new bonds through nucleophilic attacks and condensation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been investigated through experimental and theoretical methods. Spectroscopic properties have been studied using techniques like FT-IR, NMR, and UV, while quantum chemical methods have been employed to predict properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential. These studies help in understanding the intermolecular interactions, dipole moment, polarizability, and potential nonlinear optical activity of the molecules .

Relevant Case Studies

Several case studies have demonstrated the potential biological activities of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. For example, a number of synthesized compounds were identified as potent antioxidants, with some showing higher activity than ascorbic acid. Additionally, the antibacterial activity of these derivatives has been tested, revealing that certain compounds exhibit significant antibacterial effects . These findings suggest that the pyrrolidine derivatives could be promising candidates for the development of new therapeutic agents.

Scientific Research Applications

  • 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
    • Scientific Field : Organic Chemistry .
    • Application Summary : This compound is a pyrrolopyrazole derivative, which is a class of compounds that have been studied for their potential biological activities .
    • Methods of Application : The synthesis of this compound involves a series of organic reactions, including condensation and cyclization .
    • Results or Outcomes : The compound was successfully synthesized, but the paper does not provide specific details about its potential applications or results from testing .
  • 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
    • Scientific Field : Organic Chemistry .
    • Application Summary : This compound is a pyrrolopyrazole derivative, which is a class of compounds that have been studied for their potential biological activities .
    • Methods of Application : The synthesis of this compound involves a series of organic reactions, including condensation and cyclization .
    • Results or Outcomes : The compound was successfully synthesized, but the paper does not provide specific details about its potential applications or results from testing .

Safety And Hazards

Phenolic compounds can pose certain safety hazards. For instance, 4-Hydroxyphenylacetic acid can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-9-3-1-8(2-4-9)12-6-7(11(15)16)5-10(12)14/h1-4,7,13H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEYOPOUMSTVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389800
Record name 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

39629-88-4
Record name 1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39629-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2.355 mol of 4-aminophenol and 2.32 mol of itaconic acid was heated gradually: At 60° C., the powder started to become viscous, at 110–120° C. it became liquid and the colour turned to dark brown while the rest of solid material was also dissolved. The exothermic reaction started under boiling, and the temperature rose to 150° C. The sandy product was left to cool down to RT within 1–2 hours. The obtained crude (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid was engaged in the next step without further purification or characterisation.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Ž Žirgulevičiūtė, R Vaickelionienė… - Chemical …, 2014 - chemtech.ktu.lt
A novel series of 1, 4-disubstituted pyrrolidinone derivatives with nitroso, azo, hydrazone, azole, triazine moieties has been prepared from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-…
Number of citations: 1 www.chemtech.ktu.lt

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